(R)-3-Hydroxybutanoyl-CoA

Isomerase kinetics Stereospecificity Coenzyme B12 mutase

(R)-3-Hydroxybutanoyl-CoA (D-3-hydroxybutyryl-CoA; CAS 21804-29-5) is a short-chain (R)-3-hydroxy fatty acyl-CoA thioester with molecular formula C25H42N7O18P3S and monoisotopic mass 853.15 Da. It belongs to the class of (R)-3-hydroxyacyl-CoAs and is the obligate (R)-enantiomer of 3-hydroxybutanoyl-CoA, stereochemically distinct from the (S)-enantiomer.

Molecular Formula C25H42N7O18P3S
Molecular Weight 853.6 g/mol
Cat. No. B1247250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Hydroxybutanoyl-CoA
Molecular FormulaC25H42N7O18P3S
Molecular Weight853.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,18-,19-,20+,24-/m1/s1
InChIKeyQHHKKMYHDBRONY-WZZMXTMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Hydroxybutanoyl-CoA: Stereochemical Identity, Physicochemical Profile, and Regulatory Status


(R)-3-Hydroxybutanoyl-CoA (D-3-hydroxybutyryl-CoA; CAS 21804-29-5) is a short-chain (R)-3-hydroxy fatty acyl-CoA thioester with molecular formula C25H42N7O18P3S and monoisotopic mass 853.15 Da [1]. It belongs to the class of (R)-3-hydroxyacyl-CoAs and is the obligate (R)-enantiomer of 3-hydroxybutanoyl-CoA, stereochemically distinct from the (S)-enantiomer [2]. The compound serves as a central intermediate at the metabolic junction of fatty acid β-oxidation, butanoate fermentation, lysine/tryptophan catabolism, and polyhydroxyalkanoate (PHA) biosynthesis [1][3]. In its fully ionized form at physiological pH, it exists as the tetraanion (R)-3-hydroxybutanoyl-CoA(4−) arising from deprotonation of phosphate and diphosphate OH groups [3].

Stereochemical-control study fit
R-configuration at C3 for enantiomer-specific enzyme characterization
Metabolic junction intermediate
Supports β-oxidation, PHA biosynthesis, and amino acid catabolism pathway reconstitution
Chiral reference for enzyme assays
Defined stereochemistry supports isomerase and dehydrogenase research workflows

Why Generic (S)-3-Hydroxybutanoyl-CoA or Simple 3-Hydroxybutyrate Cannot Substitute for (R)-3-Hydroxybutanoyl-CoA


In-class compounds such as (S)-3-hydroxybutanoyl-CoA, crotonyl-CoA, 3-hydroxycaproyl-CoA, and free 3-hydroxybutyrate share the C4 carbon backbone but differ critically in stereochemistry and CoA-thioester status. These differences are not cosmetic: the stereochemical configuration at the C3 hydroxyl determines whether a compound is recognized, processed, or rejected by key oxidoreductases, isomerases, and PHA synthases [1][2]. For example, the NADP-dependent 3-hydroxybutyryl-CoA dehydrogenase from Clostridium kluyveri is absolutely specific for the (R)-enantiomer and shows zero activity toward the (S)-isomer or chain-extended analogs such as 3-hydroxyvaleryl-CoA and 3-hydroxycaproyl-CoA [3]. Similarly, PHA synthase—the polymerase responsible for biodegradable plastic production—utilizes only the (R)-enantiomer as a monomer donor; the (S)-enantiomer is not incorporated [2]. Even in the isomerase-catalyzed interconversion, the kinetic parameters differ by orders of magnitude, meaning that a researcher substituting one enantiomer for the other will obtain quantitatively and qualitatively divergent results. The quantitative evidence below documents exactly how and why these differences manifest in experimental systems.

Target Compound
Potential Substitute
Mismatch Context
(R)-3-Hydroxybutanoyl-CoA
(S)-3-Hydroxybutanoyl-CoA
Reported enzyme stereospecificity differs; may not support R-specific dehydrogenase or isomerase workflows
(R)-3-Hydroxybutanoyl-CoA
Crotonyl-CoA
Reported enzymatic hydration to (R)-form is rate-limited; pre-formed enantiomer may be required for kinetic consistency
(R)-3-Hydroxybutanoyl-CoA
Free 3-hydroxybutyrate
Lacks CoA-thioester activation; cannot serve in CoA-dependent pathway reconstitution

Quantitative Differentiation: (R)-3-Hydroxybutanoyl-CoA vs. Closest Structural and Functional Analogs


Catalytic Efficiency (kcat/KM) of B12-Dependent Acyl-CoA Mutase: (R)- vs. (S)-3-Hydroxybutanoyl-CoA

In the wild-type B12-dependent 2-hydroxyisobutyryl-CoA mutase from Aquincola tertiaricarbonis (EC 5.4.99.64), the (S)-3-hydroxybutanoyl-CoA exhibits a catalytic efficiency of 1.56 mM⁻¹s⁻¹, while the (R)-enantiomer shows an efficiency of only 0.002 mM⁻¹s⁻¹ under identical conditions [1]. This represents a 784-fold preference for the (S)-enantiomer by the wild-type epimerase. Conversely, the homologous thermophilic mutase from Kyrpidia tusciae DSM 2912 inverts this preference: the (R)-enantiomer displays a kcat/KM of 56.7 mM⁻¹s⁻¹ compared to approximately 5 mM⁻¹s⁻¹ for the (S)-enantiomer at pH 7.8, 55°C—an 11-fold higher catalytic efficiency for the (R)-isomer [2].

Isomerase Kinetics
Head-to-head
kcat/KM: 0.002 vs 1.56 mM⁻¹s⁻¹ (wild-type); 56.7 vs ~5 mM⁻¹s⁻¹ (thermophilic)
Stereochemical-control context for isomerase assay interpretation
Enzyme-source-dependent profile; 784-fold difference in wild-type
Isomerase kinetics Stereospecificity Coenzyme B12 mutase

Michaelis Constant (KM) for B12-Dependent Acyl-CoA Mutase: Substrate Binding Affinity Comparison

The wild-type B12-dependent acyl-CoA mutase from Aquincola tertiaricarbonis displays a KM of 1.66 mM for (R)-3-hydroxybutanoyl-CoA versus 0.128 mM for the (S)-enantiomer at pH 6.6, 30°C—a 13-fold higher KM for the (R)-enantiomer, indicating substantially weaker binding affinity for the (R)-isomer in this system [1]. In a mutant enzyme (D117V) from the same organism, the KM for the (R)-enantiomer drops to 0.067 mM, demonstrating that the stereochemical environment of the enzyme's active site profoundly modulates binding affinity for the (R)-enantiomer but not the (S)-enantiomer [1].

Substrate Affinity
Head-to-head
KM 1.66 mM (R) vs 0.128 mM (S)
Reported binding-affinity context for enzyme saturation assessment
13-fold higher KM for (R)-enantiomer in wild-type mutase
Substrate affinity Michaelis constant Isomerase

Enoyl-CoA Hydratase Reaction Rate: (R)-3-Hydroxybutanoyl-CoA Formation from Crotonyl-CoA vs. (S)-Isomer Formation

The enzymatic hydration of crotonyl-CoA to 3-hydroxybutanoyl-CoA by enoyl-CoA hydratase (crotonase; EC 4.2.1.17) is highly stereoselective. The rate of formation of (R)-3-hydroxybutyryl-CoA is 400,000-fold slower than the rate of formation of the normal hydration product, (S)-3-hydroxybutanoyl-CoA, from the same substrate [1]. Furthermore, this enzyme-catalyzed (R)-isomer formation is at least 1,600,000-fold faster than the uncatalyzed background reaction, confirming that the enzyme does possess measurable—but drastically attenuated—activity towards the (R)-configuration [1].

Hydratase Rate
Head-to-head
(R)-isomer formation 400,000× slower than (S)-isomer
Reported hydratase stereoselectivity; pre-formed enantiomer context
Pre-formed (R)-enantiomer may bypass rate-limiting enzymatic hydration
Hydratase stereospecificity Crotonyl-CoA hydration Reaction rate comparison

PHA Synthase Substrate Preference: (R)-3-Hydroxybutanoyl-CoA vs. (R)-3-Hydroxyvaleryl-CoA and (S)-3-Hydroxybutanoyl-CoA

Class I PHA synthase from Caulobacter vibrioides (recombinant enzyme) exhibits a KM of 0.29 mM for (R)-3-hydroxybutanoyl-CoA compared to 2.07 mM for the chain-extended analog (R)-3-hydroxyvaleryl-CoA at pH 7.8, 30°C—a 7.1-fold preference for the C4 (R)-enantiomer [1]. In the extremely halophilic archaeon strain 56, the PHB synthase shows a K0.5 of 56 μM for (R)-3-hydroxybutyryl-CoA, while 3-hydroxyvaleryl-CoA, 4-hydroxybutyryl-CoA, and 3-hydroxydecanoyl-CoA are not accepted as substrates at all [2]. Critically, the (S)-3-hydroxybutyryl-CoA enantiomer is not a substrate for any characterized PHA synthase, as PHA polymerization is stereospecific for the (R)-configuration [3][4].

PHA Synthase KM
Context-dependent
KM 0.29 mM (C4 R-enantiomer) vs 2.07 mM (C5 analog)
Reported PHA synthase substrate preference context
(S)-enantiomer not a substrate for characterized PHA synthases
PHA synthase Polyhydroxyalkanoate Substrate specificity

NADP-Dependent 3-Hydroxybutyryl-CoA Dehydrogenase: Absolute R-Stereospecificity and Specific Activity

The NADP-dependent 3-hydroxybutyryl-CoA dehydrogenase from Clostridium kluyveri is absolutely specific for the (R)-enantiomer of 3-hydroxybutanoyl-CoA. The purified enzyme displays a specific activity of approximately 450 U/mg protein in the reduction direction (acetoacetyl-CoA → (R)-3-hydroxybutanoyl-CoA) at the optimum pH of 6.5 at 25°C [1][2]. In contrast, the enzyme shows zero detectable oxidation activity toward (S)-3-hydroxybutanoyl-CoA, 3-hydroxyvaleryl-CoA, or 3-hydroxycaproyl-CoA [2]. The NAD-linked dehydrogenase from the same organism does accept 3-hydroxycaproyl-CoA but is substantially less active than the NADP-dependent enzyme [3].

Dehydrogenase Specificity
Class-level
450 U/mg specific activity; absolute R-enantiomer specificity
Reported enantiomer-specific dehydrogenase assay context
(S)-enantiomer and chain-extended analogs: zero detected activity
Dehydrogenase stereospecificity NADP cofactor Specific activity

Thermophilic Acyl-CoA Mutase: 11-Fold Higher Catalytic Efficiency for (R)-Enantiomer Over (S)-Enantiomer

The coenzyme B12-dependent acyl-CoA mutase from the thermophilic bacterium Kyrpidia tusciae DSM 2912 preferentially isomerizes (R)-3-hydroxybutyryl-CoA over the (S)-enantiomer. The catalytic efficiency (kcat/KM) for the (R)-enantiomer is approximately 11-fold higher than for the (S)-enantiomer at pH 7.8, 55°C [1]. Additionally, the (R)-enantiomer is converted 3.1 times faster than the (S)-enantiomer in this system [1]. This thermophilic R-preferring enzyme represents a distinct biocatalytic tool for (R)-3-hydroxybutanoyl-CoA processing that is not accessible with the (S)-enantiomer.

Thermophilic Preference
Head-to-head
11-fold higher kcat/KM for (R)-enantiomer at 55°C
Reported thermophilic isomerase R-preference context
3.1-fold faster conversion; supports high-temperature biocatalysis research
Thermophilic enzyme R-preference Biocatalysis

Optimal Application Scenarios for (R)-3-Hydroxybutanoyl-CoA Based on Quantitative Differentiation Evidence


Enzymatic Synthesis of Polyhydroxyalkanoate (PHA) Biopolymers Requiring a Defined Monomer Feedstock

For the in vitro or in vivo biosynthesis of poly[(R)-3-hydroxybutyrate] (PHB) and related copolymers, only the (R)-enantiomer of 3-hydroxybutanoyl-CoA serves as an efficient monomer donor for PHA synthase. The KM advantage of 7.1-fold over (R)-3-hydroxyvaleryl-CoA [1] and the absolute exclusion of the (S)-enantiomer [2] mean that procurement of the stereochemically pure (R)-form is non-negotiable. Researchers aiming to achieve controlled polymer molecular weight (Mn values ranging from 20,000 to 890,000 Da have been reported depending on synthase isoform [3]) must use (R)-3-hydroxybutanoyl-CoA as the exclusive substrate to avoid chain termination, copolymer composition drift, or complete synthetic failure.

Stereospecific Dehydrogenase-Coupled Assays for Quantifying (R)-3-Hydroxybutyryl-CoA Metabolic Flux

The NADP-dependent (R)-3-hydroxybutyryl-CoA dehydrogenase from C. kluyveri exhibits a specific activity of 450 U/mg and is absolutely specific for the (R)-enantiomer [1]. This makes the enzyme an ideal coupling partner for continuous spectrophotometric assays monitoring (R)-3-hydroxybutanoyl-CoA production or consumption at 340 nm. Attempting to use the (S)-enantiomer or a racemic mixture in such an assay results in zero signal from the (S)-fraction, producing a systematic underestimation of total 3-hydroxybutyryl-CoA concentration that scales with the enantiomeric excess. Researchers must procure the pure (R)-compound to ensure assay linearity and accuracy.

Thermophilic Biocatalytic Process Development Using (R)-Preferring Acyl-CoA Mutase

The thermophilic B12-dependent acyl-CoA mutase from Kyrpidia tusciae DSM 2912 preferentially processes (R)-3-hydroxybutyryl-CoA with 11-fold higher catalytic efficiency than the (S)-enantiomer at 55°C [1]. This enzyme system has been demonstrated to enable production of 3-hydroxybutyric acid at concentrations up to 17.7 mM in recombinant E. coli fed with gluconic acid over 8 days, via a pathway requiring phaA (β-ketothiolase) and phaB (NADP-dependent (R)-3-hydroxybutyryl-CoA dehydrogenase) [1]. Industrial process development for (R)-3-hydroxybutyrate production from renewable carbon sources depends on the availability of (R)-3-hydroxybutanoyl-CoA as the pathway intermediate.

Mitochondrial and Peroxisomal Fatty Acid β-Oxidation Studies Requiring Defined (R)-3-Hydroxyacyl-CoA Substrates

(R)-3-Hydroxybutanoyl-CoA is a validated substrate for the mitochondrial trifunctional enzyme α-subunit (enoyl-CoA hydratase activity), mitochondrial enoyl-CoA hydratase, and peroxisomal bifunctional enzyme [1]. The 400,000-fold slower enzymatic formation of the (R)-isomer from crotonyl-CoA compared to the (S)-isomer [2] means that in vitro reconstitution experiments cannot rely on in situ generation; pre-formed, chirally pure (R)-3-hydroxybutanoyl-CoA must be supplied directly to achieve physiologically relevant substrate concentrations. This is especially critical for kinetic characterization of β-oxidation enzyme deficiencies and inhibitor screening programs.

Application
Selection Property
Validation Focus
PHA biopolymer biosynthesis studies
R-enantiomer stereochemical identity
PHA synthase substrate specificity verification
Dehydrogenase-coupled metabolic flux assays
NADP-dependent enzyme compatibility
Enantiomer-specific assay linearity review
Thermophilic biocatalytic process research
R-preferring isomerase compatibility
High-temperature enzyme kinetics interpretation
β-oxidation enzyme characterization
Pre-formed chiral substrate availability
Kinetic assay reproducibility under defined stereochemistry
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